(NZ)-N-[(2,5-dimethylphenyl)-pyridin-2-ylmethylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,5-Dimethylphenyl)(nitroso)methylidene]-1,2-dihydropyridine is an organic compound that features a dihydropyridine ring substituted with a nitroso group and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethylphenyl)(nitroso)methylidene]-1,2-dihydropyridine typically involves the reaction of 2,5-dimethylbenzaldehyde with nitrosyl chloride in the presence of a base, followed by cyclization with an appropriate dihydropyridine precursor. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for efficiency, cost-effectiveness, and safety, with considerations for waste management and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dimethylphenyl)(nitroso)methylidene]-1,2-dihydropyridine can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: The major product is 2-[(2,5-Dimethylphenyl)(nitro)methylidene]-1,2-dihydropyridine.
Reduction: The major product is 2-[(2,5-Dimethylphenyl)(amino)methylidene]-1,2-dihydropyridine.
Substitution: The major products depend on the substituent introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
2-[(2,5-Dimethylphenyl)(nitroso)methylidene]-1,2-dihydropyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in studies of enzyme inhibition and as a probe for biological pathways involving nitroso compounds.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(2,5-Dimethylphenyl)(nitroso)methylidene]-1,2-dihydropyridine involves its interaction with molecular targets such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The dihydropyridine ring may also interact with specific binding sites, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dimethylphenyl)(nitroso)methylidene]-1,2-dihydropyridine
- 2-[(2,6-Dimethylphenyl)(nitroso)methylidene]-1,2-dihydropyridine
- 2-[(3,5-Dimethylphenyl)(nitroso)methylidene]-1,2-dihydropyridine
Uniqueness
2-[(2,5-Dimethylphenyl)(nitroso)methylidene]-1,2-dihydropyridine is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural variation can lead to differences in the compound’s chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H14N2O |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(NZ)-N-[(2,5-dimethylphenyl)-pyridin-2-ylmethylidene]hydroxylamine |
InChI |
InChI=1S/C14H14N2O/c1-10-6-7-11(2)12(9-10)14(16-17)13-5-3-4-8-15-13/h3-9,17H,1-2H3/b16-14- |
InChI Key |
IDZVTOIDNACNOD-PEZBUJJGSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)/C(=N/O)/C2=CC=CC=N2 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=NO)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.